3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile
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Overview
Description
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H11Cl2NO It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with 4-methylbenzyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichlorobenzonitrile+4-Methylbenzyl alcohol→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzaldehyde or 3,5-dichloro-4-((4-methylbenzyl)oxy)benzoic acid.
Reduction: Formation of 3,5-dichloro-4-((4-methylbenzyl)oxy)benzylamine.
Scientific Research Applications
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain applications.
4-Methylbenzonitrile: Lacks the dichloro substitution, affecting its reactivity and properties.
3,5-Dichloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a 4-methylbenzyl group.
Uniqueness
3,5-Dichloro-4-((4-methylbenzyl)oxy)benzonitrile is unique due to the combination of its dichloro and 4-methylbenzyl substituents. This combination imparts specific chemical and physical properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C15H11Cl2NO |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
3,5-dichloro-4-[(4-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H11Cl2NO/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-7H,9H2,1H3 |
InChI Key |
PXHNCCDKPWNSFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C#N)Cl |
Origin of Product |
United States |
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